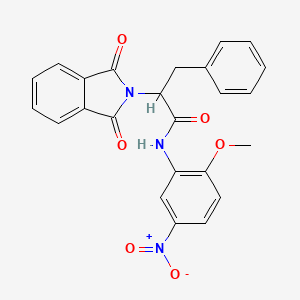![molecular formula C23H31ClN2 B5140218 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride, also known as DMBC HCl, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a type of carbazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl is not fully understood. However, studies have shown that it can interact with certain receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been suggested that this compound HCl can act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound HCl has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound HCl has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has shown to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
One of the advantages of using 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl in lab experiments is its relatively low toxicity compared to other compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl. One direction is to further investigate its potential use in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential applications in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Additionally, more studies are needed to fully understand the mechanism of action of this compound HCl and its interactions with different receptors in the body.
合成法
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl can be synthesized using different methods. One of the most common methods involves the reaction of 9H-carbazole with 2,6-dimethylpiperidine in the presence of a catalyst such as palladium on carbon. The resulting compound is then treated with hydrochloric acid to obtain this compound HCl. Other methods involve the use of different reagents and catalysts.
科学的研究の応用
9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride HCl has shown potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where it can be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound HCl has also been studied for its potential use in the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
9-[4-(2,6-dimethylpiperidin-1-yl)butyl]carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2.ClH/c1-18-10-9-11-19(2)24(18)16-7-8-17-25-22-14-5-3-12-20(22)21-13-4-6-15-23(21)25;/h3-6,12-15,18-19H,7-11,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJGDPZBUACJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCCN2C3=CC=CC=C3C4=CC=CC=C42)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-methylphenyl)thio]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5140137.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)

![N-(1-(1-adamantyl)-2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B5140183.png)
![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B5140243.png)